molecular formula C20H23NO4 B137433 Boc-L-3,3-Diphenylalanine CAS No. 138662-63-2

Boc-L-3,3-Diphenylalanine

Cat. No.: B137433
CAS No.: 138662-63-2
M. Wt: 341.4 g/mol
InChI Key: TYJDOLCFYZSNQC-KRWDZBQOSA-N
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Description

Boc-L-3,3-Diphenylalanine, also known as N-tert-butoxycarbonyl-3,3-diphenyl-L-alanine, is a derivative of alanine. This compound is characterized by the presence of two phenyl groups attached to the beta carbon of the alanine backbone, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is widely used in peptide synthesis and has significant applications in materials science due to its ability to self-assemble into various nanostructures .

Mechanism of Action

Boc-L-3,3-Diphenylalanine, also known as Boc-3,3-diphenyl-L-alanine, is a derivative of alanine that is used in chemical synthesis and peptide chemistry . This compound has a complex mechanism of action that involves various biochemical pathways and interactions with its targets.

Mode of Action

It is known that this compound can form nanotubes when embedded in biocompatible polymers . These nanotubes may interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

This compound is known to self-assemble into nanotubes, which can then form microtapes

Pharmacokinetics

It is known that this compound has a molecular weight of 34140 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that this compound exhibits strong piezoelectric properties when a periodic mechanical force is applied . This suggests that it may have potential applications in the field of bio-energy.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the self-assembly of this compound into nanotubes and microtapes is likely to be affected by the solvent used . Additionally, the compound’s piezoelectric properties may be influenced by the application of mechanical force .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-3,3-Diphenylalanine can be synthesized through several methods. One common approach involves the protection of the amino group of 3,3-diphenylalanine with a Boc group. This is typically achieved by reacting 3,3-diphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated peptide synthesizers. The process includes the protection of the amino group, purification of the product by recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-L-3,3-Diphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Free 3,3-diphenylalanine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-3,3-Diphenylalanine is unique due to its Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in peptide synthesis and the study of self-assembling nanostructures .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDOLCFYZSNQC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375797
Record name Boc-L-3,3-Diphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138662-63-2
Record name Boc-L-3,3-Diphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Diphenyl-L-alanine, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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